molecular formula C11H13NO2 B13929344 5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde

5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde

Cat. No.: B13929344
M. Wt: 191.23 g/mol
InChI Key: STARGOYJMLRMQN-UHFFFAOYSA-N
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Description

5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It features a picolinaldehyde core substituted with a tetrahydro-2H-pyran-4-yl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde typically involves the reaction of picolinaldehyde with tetrahydro-2H-pyran-4-yl derivatives under controlled conditions. One common method includes the use of cerium ammonium nitrate as a catalyst for the reaction of tertiary 1,4- and 1,5-diols to yield tetrahydropyran derivatives . Another approach involves the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to reduce esters to alcohols, which can then be further transformed into the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic and reduction methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like amines or alcohols in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde involves its interaction with molecular targets through its aldehyde and pyran functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde is unique due to its combination of a picolinaldehyde core and a tetrahydro-2H-pyran-4-yl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable building block in the synthesis of more complex molecules and a subject of interest in various research fields.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-(oxan-4-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C11H13NO2/c13-8-11-2-1-10(7-12-11)9-3-5-14-6-4-9/h1-2,7-9H,3-6H2

InChI Key

STARGOYJMLRMQN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CN=C(C=C2)C=O

Origin of Product

United States

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